N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has shown that compounds with triazole and carboxamide functionalities exhibit potential anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). These findings underscore the interest in exploring similar compounds for therapeutic applications.
Antimicrobial and Antitubercular Activities
Compounds with triazole and carboxamide groups have also been investigated for their antimicrobial and antitubercular activities. A study on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives revealed potent antitubercular and antibacterial properties, outperforming reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020). This emphasizes the potential of similar compounds in treating bacterial infections, including tuberculosis.
Antioxidant Properties
Another area of research involves the evaluation of antioxidant properties of compounds with similar functionalities. The synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their antioxidant and antiradical activities highlight the potential of these compounds in mitigating oxidative stress (Bekircan et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha 7-type nicotinic acetylcholine receptors (α7 nAChRs) . These receptors are highly expressed in the central nervous system and are known to play a crucial role in many higher-order brain functions .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of α7 nAChRs . PAMs are compounds that enhance the activity of receptors. In the case of α7 nAChRs, PAMs can augment the receptor-mediated currents while maintaining their characteristic fast kinetics .
Biochemical Pathways
The activation of α7 nAChRs by this compound affects various biochemical pathwaysIt is known that the activation of α7 nachrs can potentially be beneficial for treating conditions like dementias, different neurodegenerative disorders, pain syndromes, and conditions involving inflammation .
Result of Action
The activation of α7 nAChRs by this compound can lead to various molecular and cellular effects. For instance, it can potentially improve cognitive function in conditions where there is decreased expression or hypofunction of α7 nAChRs . .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-17-13-18(30-2)16(12-15(17)22)23-20(28)19-21(26-10-6-7-11-26)27(25-24-19)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCJZJSEKGEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.